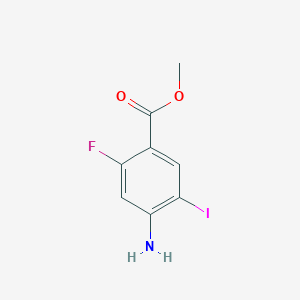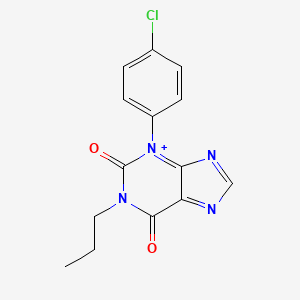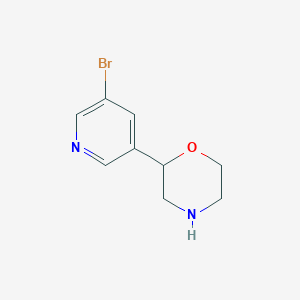
2-(5-Bromopyridin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-3-yl)morpholine is an organic compound with the molecular formula C9H11BrN2O It is a derivative of pyridine and morpholine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a morpholine ring attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)morpholine typically involves the reaction of 3,5-dibromopyridine with morpholine. The process can be summarized as follows:
Starting Materials: 3,5-Dibromopyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or thiols, with conditions involving a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Cross-Coupling Reactions: Reagents such as boronic acids or esters, with palladium catalysts and bases like potassium carbonate, are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Cross-Coupling Reactions: Products include biaryl compounds or other complex structures formed by the coupling of the pyridine ring with another aromatic or aliphatic group.
Scientific Research Applications
2-(5-Bromopyridin-3-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)morpholine depends on its specific applicationFor example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyridin-3-yl)morpholine: Similar structure but with the morpholine ring attached at the 4-position of the pyridine ring.
4-Bromo-2-morpholinopyridine: Another derivative with the bromine atom at the 4-position and the morpholine ring at the 2-position.
Uniqueness
2-(5-Bromopyridin-3-yl)morpholine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
1211523-96-4 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)morpholine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-7(4-12-5-8)9-6-11-1-2-13-9/h3-5,9,11H,1-2,6H2 |
InChI Key |
NLPNISKHBHOVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


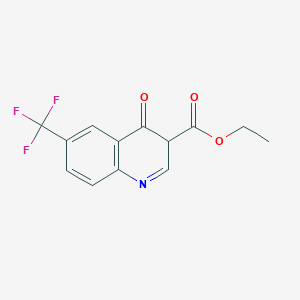
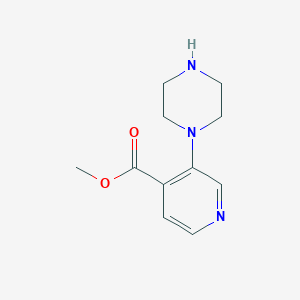
![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
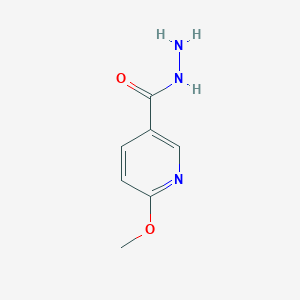
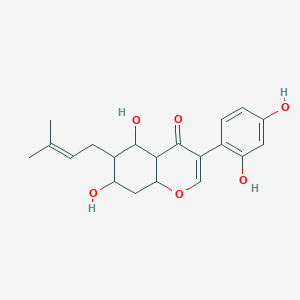
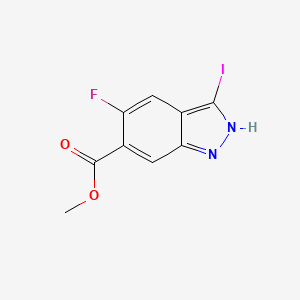
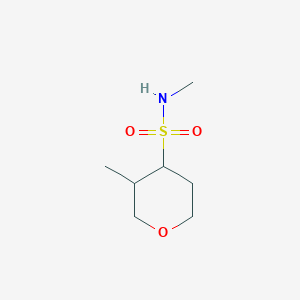
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
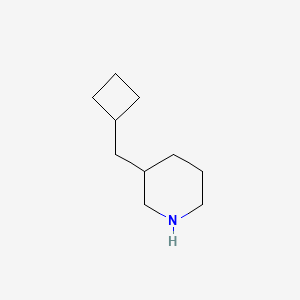
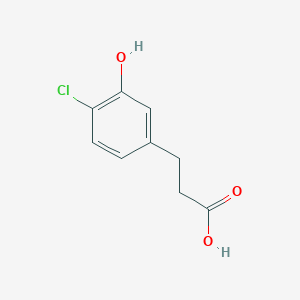
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
